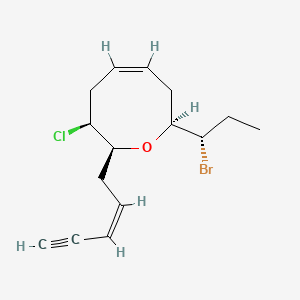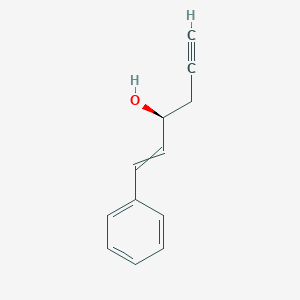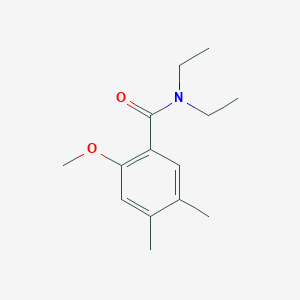![molecular formula C14H26N4O3 B14411377 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone CAS No. 82822-17-1](/img/structure/B14411377.png)
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is a complex organic compound that features a morpholine moiety attached to a tetrahydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimalarial and antiproliferative activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone typically involves a multi-step process. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a suitable amine to form the morpholinomethyl intermediate. This intermediate is then subjected to cyclization with a suitable precursor to form the tetrahydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the replication of malaria parasites or inhibit the proliferation of cancer cells by targeting key pathways involved in cell division .
類似化合物との比較
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Another morpholine-containing compound with similar synthetic routes.
Schiff Bases of Morpholine: These compounds also feature the morpholine moiety and have been studied for their biological activities.
Uniqueness
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is unique due to its specific structure, which combines the morpholine moiety with a tetrahydropyrimidinone core
特性
CAS番号 |
82822-17-1 |
|---|---|
分子式 |
C14H26N4O3 |
分子量 |
298.38 g/mol |
IUPAC名 |
1,3-bis(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C14H26N4O3/c19-14-17(12-15-4-8-20-9-5-15)2-1-3-18(14)13-16-6-10-21-11-7-16/h1-13H2 |
InChIキー |
BKOXFDPFVMELRA-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N(C1)CN2CCOCC2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



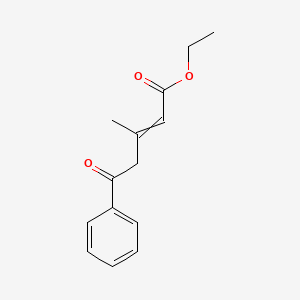
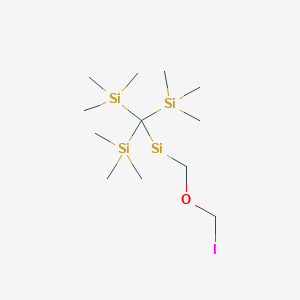
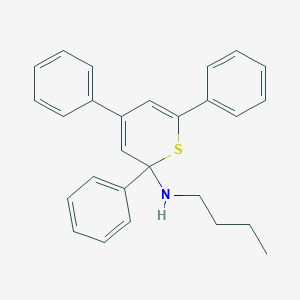
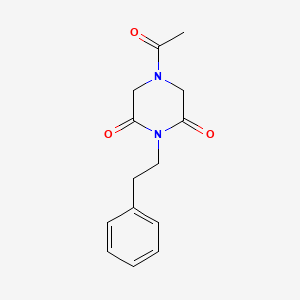
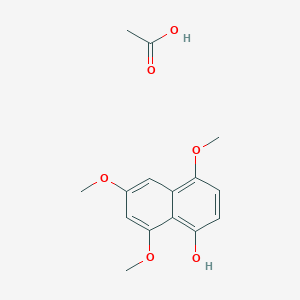



![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
